

Health and Safety Considerations for Disperse Yellow 56: A Technical Guide

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Compound of Interest		
Compound Name:	Disperse Yellow 56	
Cat. No.:	B6595850	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal risk assessment or a Safety Data Sheet (SDS). All laboratory and industrial handling of **Disperse Yellow 56** should be conducted in accordance with a comprehensive, site-specific safety assessment and in compliance with all applicable regulations.

Introduction

Disperse Yellow 56, identified by CAS number 54077-16-6, is a disperse dye with the molecular formula C₂₁H₁₅N₅O₂.[1][2][3] Disperse dyes are a class of synthetic dyes with low water solubility, applied in the form of a fine dispersion to color hydrophobic fibers such as polyester.[4] Given its application in the textile industry and potential for human and environmental exposure, a thorough understanding of its health and safety profile is crucial for researchers and professionals in related fields. This guide provides an in-depth overview of the known and potential health and safety considerations for **Disperse Yellow 56**, outlines standard experimental protocols for its toxicological evaluation, and presents this information in a structured format for ease of reference.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Disperse Yellow 56** is provided in Table 1.



Table 1: Chemical and Physical Properties of Disperse Yellow 56

Property	Value	Reference(s)
CAS Number	54077-16-6	[1][2][3]
Molecular Formula	C21H15N5O2	[1][2][3]
Molecular Weight	369.38 g/mol	[1]
Appearance	Red, light yellow, and orange powder	[1]
Solubility	Soluble in acetone	[1]

Mammalian Toxicology

This section details the potential effects of **Disperse Yellow 56** on mammalian systems, including acute toxicity, irritation, sensitization, and genotoxicity. While specific quantitative data for **Disperse Yellow 56** is not readily available in the public domain, the following sections describe the potential hazards and the standard methodologies used for their assessment.

Acute Oral Toxicity

Hazard Summary: Some safety data sheets for similar dyes indicate that they may be harmful if swallowed, potentially causing gastrointestinal irritation.[5]

Data Presentation:

Table 2: Acute Oral Toxicity Data for **Disperse Yellow 56**

Test Guideline	Species	Route	LD₅₀ (mg/kg bw)	GHS Category	Reference(s
OECD 423	Rat	Oral	Data not available	Not classified	N/A

Experimental Protocol: OECD 423 (Acute Toxic Class Method)

Foundational & Exploratory



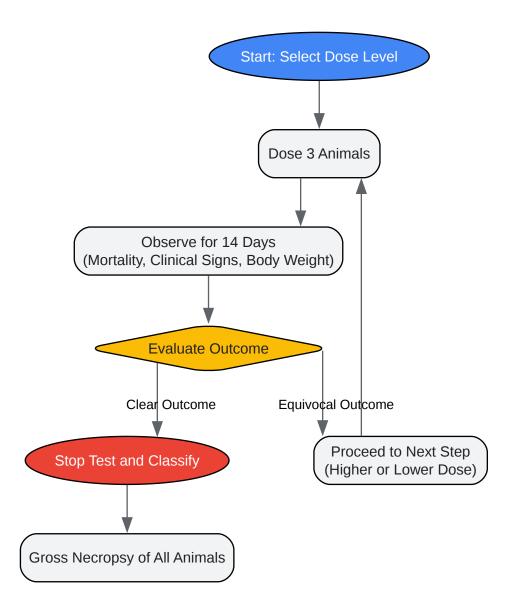


The acute toxic class method is a stepwise procedure used to assess the acute oral toxicity of a substance.[6][7]

- Animal Selection and Preparation: Healthy, young adult rats of a single sex (typically females) are used.[8] Animals are fasted prior to dosing.[9]
- Dose Administration: The test substance is administered in a single oral dose via gavage.[9]
 The procedure starts with a predetermined dose level (e.g., 300 mg/kg or 2000 mg/kg).[10]
- Stepwise Procedure: A group of three animals is used in each step. The outcome of the first group (number of mortalities) determines the next step:
 - If mortality is observed, the test is repeated with a lower dose.
 - If no mortality is observed, the test is repeated with a higher dose.
- Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes
 in body weight for at least 14 days.[8][10]
- Pathology: At the end of the observation period, all surviving animals are euthanized, and a gross necropsy is performed on all animals.[8]
- Data Analysis: The LD₅₀ is not calculated directly but the substance is assigned to a GHS toxicity category based on the number of mortalities at specific dose levels.[10]

Visualization:





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OECD 423 Experimental Workflow

Dermal and Eye Irritation

Hazard Summary: Safety data sheets for similar products containing disperse dyes indicate that they can cause skin irritation and serious eye damage.[11]

Data Presentation:

Table 3: Dermal and Eye Irritation Data for Disperse Yellow 56



Endpoint	Test Guideline	Species	Result	GHS Category	Reference(s
Dermal Irritation	OECD 404	Rabbit	Data not available	Not classified	N/A
Eye Irritation	OECD 405	Rabbit	Data not available	Not classified	N/A

Experimental Protocols:

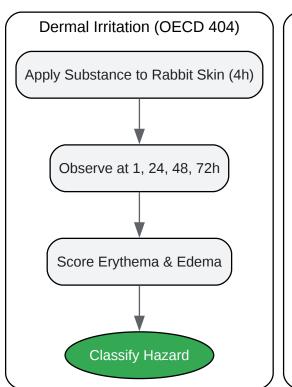
- OECD 404: Acute Dermal Irritation/Corrosion: This test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[12][13][14][15]
 - Animal Selection: Healthy, young adult albino rabbits are used.[14]
 - Test Substance Application: A single dose of the test substance (0.5 g for solids) is applied to a small area of clipped skin and covered with a gauze patch.[14]
 - Exposure Period: The exposure period is typically 4 hours.[14]
 - Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[13] Observations may continue for up to 14 days to assess reversibility.[13]
 - Scoring: Dermal reactions are scored according to a standardized grading system.
- OECD 405: Acute Eye Irritation/Corrosion: This test assesses the potential of a substance to cause damage to the eye.[16][17][18][19]
 - Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.
 [19]
 - Test Substance Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[19] The other eye serves as a control.
 - Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1,
 24, 48, and 72 hours after application.[17] Observations may be extended to 21 days to

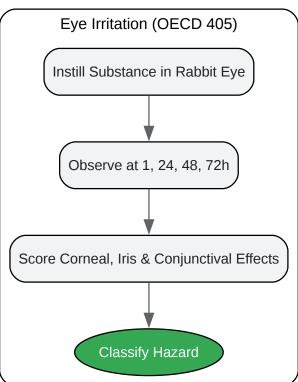


evaluate the reversibility of effects.[20]

Scoring: Ocular lesions are scored using a standardized system.[17]

Visualization:





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Dermal and Eye Irritation Testing Workflows

Skin Sensitization

Hazard Summary: Disperse dyes are known to be common contact allergens, and some safety data sheets explicitly state that **Disperse Yellow 56** may cause an allergic skin reaction.[11] [21]

Data Presentation:

Table 4: Skin Sensitization Data for Disperse Yellow 56



Test Guideline	Species	Result	Potency (EC3 value)	GHS Category	Reference(s
OECD 429 (LLNA)	Mouse	Data not available	Data not available	Not classified	N/A

Experimental Protocol: OECD 429 (Local Lymph Node Assay - LLNA)

The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a substance.[21][22][23][24][25]

- Animal Selection: Typically, CBA/J or BALB/c mice are used.[21]
- Test Substance Application: The test substance, in a suitable vehicle, is applied to the dorsal surface of each ear of the mice for three consecutive days.
- Lymphocyte Proliferation Measurement: On day 6, a solution of ³H-methyl thymidine is injected intravenously.[23] After a set period, the animals are euthanized, and the draining auricular lymph nodes are excised.
- Sample Processing: A single-cell suspension of lymph node cells is prepared, and the incorporation of ³H-methyl thymidine is measured using a β-scintillation counter.[23]
- Data Analysis: The proliferation of lymphocytes is expressed as the Stimulation Index (SI), which is the ratio of the mean proliferation in the test group to the mean proliferation in the vehicle control group. [23] A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the estimated concentration required to produce an SI of 3, can be calculated to determine the potency of the sensitizer.

Visualization:



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LLNA Experimental Workflow

Genotoxicity

Hazard Summary: While specific genotoxicity data for **Disperse Yellow 56** is lacking, some disperse dyes have been shown to have mutagenic properties.[19] Therefore, a potential for genotoxicity cannot be ruled out without specific testing.

Data Presentation:

Table 5: Genotoxicity Data for **Disperse Yellow 56**

Test	Test Guideline	System	Metabolic Activation	Result	Reference(s
Bacterial Reverse Mutation Test	OECD 471	S. typhimurium, E. coli	With and without S9	Data not available	N/A
In Vitro Micronucleus Test	OECD 487	Mammalian cells	With and without S9	Data not available	N/A

Experimental Protocols:

- OECD 471: Bacterial Reverse Mutation Test (Ames Test): This test assesses the ability of a substance to induce gene mutations in bacteria. [26][27][28][29][30]
 - Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with preexisting mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively) are used.[27][29]
 - Exposure: The bacteria are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).[27]
 [29]
 - Detection of Mutations: The bacteria are plated on a minimal agar medium lacking the essential amino acid. If the test substance is a mutagen, it will cause a reverse mutation,

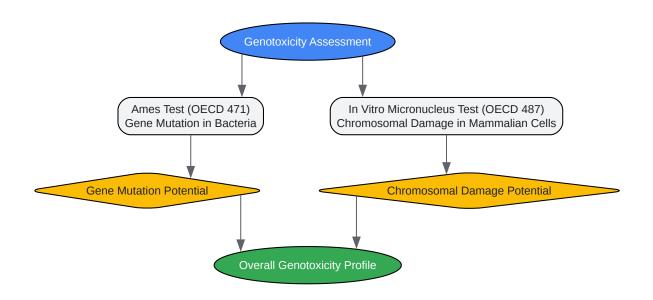


allowing the bacteria to grow and form visible colonies.[29]

- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.[29]
- OECD 487: In Vitro Mammalian Cell Micronucleus Test: This assay detects chromosomal damage in mammalian cells.[31][32][33][34][35]
 - Cell Cultures: Cultured mammalian cells (e.g., human lymphocytes, CHO, TK6) are used.
 [33][34]
 - Exposure: The cells are exposed to the test substance at several concentrations, with and without metabolic activation (S9).[34]
 - Micronuclei Formation: The test detects small nuclei (micronuclei) in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[31]
 - Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells, which ensures that only cells that have undergone one mitosis are scored.[34]
 - Analysis: The frequency of micronucleated cells is determined by microscopic analysis. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.[34]

Visualization:





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Logical Flow for In Vitro Genotoxicity Assessment

Ecotoxicology

Hazard Summary: One safety data sheet indicates that a product containing a disperse dye is "Toxic to aquatic life with long lasting effects".[11] Due to their low water solubility, disperse dyes may persist in the environment.[36][37]

Data Presentation:

Table 6: Aquatic Ecotoxicity Data for **Disperse Yellow 56**



Endpoint	Test Guideline	Species	Duration	LC50/EC50 (mg/L)	Reference(s
Acute Fish Toxicity	OECD 203	Fish	96 h	Data not available	N/A
Acute Invertebrate Toxicity	OECD 202	Daphnia magna	48 h	Data not available	N/A
Algae Growth Inhibition	OECD 201	Green algae	72 h	Data not available	N/A

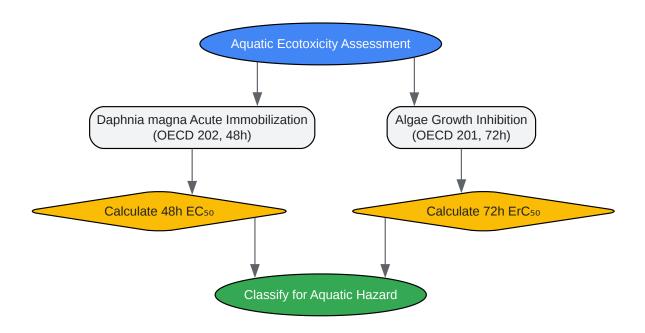
Experimental Protocols:

- Acute Toxicity to Daphnia magna (OECD 202): This test evaluates the acute toxicity of a substance to aquatic invertebrates.[38][39]
 - Test Organism:Daphnia magna, a small freshwater crustacean, is used.[38]
 - Exposure: The daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.[38]
 - Endpoint: The primary endpoint is immobilization (inability to swim).
 - Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC₅₀) is calculated.
- Algae Growth Inhibition Test (OECD 201): This test assesses the effect of a substance on the growth of freshwater algae.[39]
 - Test Organism: A species of green algae, such as Raphidocelis subcapitata, is used.[39]
 - Exposure: The algae are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under controlled conditions of light and temperature.
 - Endpoint: The inhibition of growth is measured by changes in cell count or biomass.



 Data Analysis: The concentration that causes a 50% reduction in growth rate (ErC₅₀) or yield (EyC₅₀) is calculated.[40]

Visualization:



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Aquatic Toxicity Testing Workflow

Occupational Health and Safety

Recommended Precautions:

- Engineering Controls: Handle in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[5]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles.[5]
 - Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).
 - Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact. [11]



 Hygiene Measures: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.[5]

Conclusion

Disperse Yellow 56 should be handled with care, recognizing its potential for skin and eye irritation, and as a skin sensitizer. While specific quantitative toxicological data are not widely available, the established hazards for this class of dyes warrant the implementation of stringent safety protocols to minimize exposure. The standard OECD test guidelines provide a framework for a comprehensive evaluation of its toxicological and ecotoxicological profile. Further research to generate specific data for **Disperse Yellow 56** would be beneficial for a more complete risk assessment.

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